(3R,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methoxypentanoic acid
Description
(3R,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methoxypentanoic acid is a chiral, Fmoc-protected amino acid derivative characterized by a pentanoic acid backbone with a methoxy group at the 4-position and an Fmoc-protected amine at the 3-position. The (3R,4R) stereochemistry is critical for its applications in peptide synthesis and medicinal chemistry, where spatial arrangement influences biological activity and synthetic efficiency . The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions during solid-phase peptide synthesis (SPPS) .
Properties
IUPAC Name |
(3R,4R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxypentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-13(26-2)19(11-20(23)24)22-21(25)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQYEQGAOKXHCX-BFUOFWGJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methoxypentanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Methoxy Group: The methoxy group is introduced through a methylation reaction, often using methyl iodide and a base like potassium carbonate.
Coupling Reaction: The protected amino acid is then coupled with the appropriate carboxylic acid derivative to form the final product. This step may involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methoxypentanoic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Substitution Reactions: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: DCC or DIC in the presence of a base.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Deprotection: The free amino acid.
Coupling: Peptides or peptide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3R,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methoxypentanoic acid has several scientific research applications:
Peptide Synthesis: It is widely used as an intermediate in the synthesis of peptides and peptidomimetics.
Drug Development: The compound is used in the development of new pharmaceuticals, particularly those involving peptide-based drugs.
Biological Studies: It serves as a building block in the study of protein-protein interactions and enzyme-substrate interactions.
Material Science: The compound is used in the synthesis of novel materials with specific properties, such as hydrogels and nanomaterials.
Mechanism of Action
The mechanism of action of (3R,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methoxypentanoic acid is primarily related to its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, allowing for the stepwise synthesis of peptides.
Comparison with Similar Compounds
Substituent Variations: Methoxy vs. Methyl and Other Groups
Key Comparisons:
Structural Implications:
- Methoxy vs.
- Aromatic vs.
- Chain Length and Unsaturation: Longer chains (e.g., hexanoic or heptanoic acids) enhance lipophilicity, while unsaturated backbones (e.g., pentenoic acid) may restrict rotational freedom .
Stereochemical and Conformational Differences
- (3R,4R) vs. (3R,4S): The target compound’s (3R,4R) configuration contrasts with the (3R,4S) stereoisomer in Fmoc-L-beta-homoisoleucine. This difference can lead to distinct diastereomer formation during peptide coupling, affecting crystallinity and purification .
- Impact on Peptide Synthesis: The (3R,4R) configuration may favor specific β-turn structures in peptides, whereas (3R,4S) analogs could adopt alternate conformations .
Biological Activity
(3R,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methoxypentanoic acid, also known by its CAS number 2343964-11-2, is a chiral amino acid derivative that exhibits significant potential in biological applications. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in peptide synthesis. The biological activity of this compound can be attributed to its structural features and its interactions with various biological macromolecules.
The molecular formula of this compound is C21H23NO5, with a molecular weight of 369.4 g/mol. Its structure includes a methoxy group and a pentanoic acid backbone, making it versatile for various synthetic applications.
| Property | Value |
|---|---|
| Molecular Formula | C21H23NO5 |
| Molecular Weight | 369.4 g/mol |
| CAS Number | 2343964-11-2 |
The biological activity of this compound primarily involves its role as an intermediate in peptide synthesis. The Fmoc group allows for selective protection of the amino group during coupling reactions, which is crucial for the formation of peptide bonds. This property makes it an essential component in the synthesis of various peptides and peptidomimetics that can exhibit diverse biological activities.
Applications in Research
- Peptide Synthesis : The compound is widely used as a building block for synthesizing peptides, which are critical in drug development and therapeutic applications.
- Drug Development : Research indicates that derivatives of this compound may have potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
- Biological Studies : It serves as a model compound to study protein-protein interactions and enzyme-substrate dynamics, providing insights into cellular processes.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
- Antitumor Activity : Research has shown that certain peptides synthesized using this compound demonstrate antitumor properties by inhibiting cancer cell proliferation through modulation of signaling pathways such as Stat3 .
- Enzyme Interaction Studies : Investigations into how this compound interacts with enzymes indicate that it can serve as an effective inhibitor or substrate, depending on the specific enzyme target.
- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective effects in models of neurodegenerative diseases, highlighting their potential role in therapeutic strategies .
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its combination of structural elements that enhance its reactivity and biological activity compared to simpler amino acids or derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (4R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)pentanoic acid | Fmoc protecting group | Used in peptide synthesis |
| 5-Amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | Fluorenyl group | Exhibits antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
